![molecular formula C24H18F4N2O3S B2536841 2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 686743-88-4](/img/structure/B2536841.png)

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

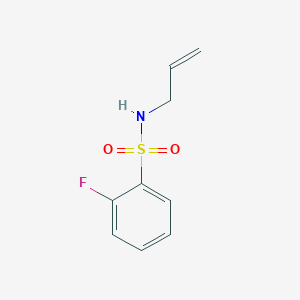

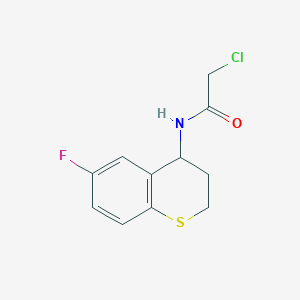

The compound contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are prominent in many natural and non-natural products of biological and pharmaceutical importance .

Synthesis Analysis

While specific synthesis methods for this compound were not found, indole compounds can be synthesized using methods such as the Fischer indolisation . This is a one-pot, three-component protocol that is operationally straightforward and generally high yielding .Chemical Reactions Analysis

Indole compounds can participate in a variety of chemical reactions. For instance, they can undergo electrophilic substitution, similar to benzene . The specific reactivity of this compound would depend on the influence of the other functional groups present.Applications De Recherche Scientifique

Nonsteroidal Antiandrogens

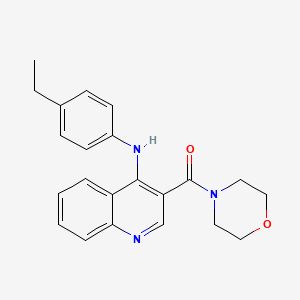

Nonsteroidal antiandrogens, such as those derived from 2-hydroxypropionanilides, have been explored for their antiandrogen activity. These compounds exhibit varying degrees of androgen receptor antagonism, with some showing partial agonist activity. The optimization of these molecules has led to the discovery of potent antiandrogens that are selective and peripherally active, indicating potential for treating androgen-responsive diseases (Tucker, Crook, & Chesterson, 1988).

Antiepileptic Drug Candidates

Derivatives such as "2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide" have been identified as broad-spectrum antiepileptic drug (AED) candidates. The development focused on optimizing the ADME profile and identifying compounds with strong anti-convulsant activity across various models. This demonstrates the pharmaceutical application of such derivatives in developing treatments for epilepsy (Tanaka et al., 2019).

High Glass-Transition Temperature Polymers

Novel arylenether polymers with high glass-transition temperatures have been synthesized, indicating applications in materials science, especially for high-performance polymers. The inclusion of sulfonyl and trifluoromethyl groups in the polymer backbone contributes to their outstanding thermal stability and organosolubility. These properties suggest their potential use in optical materials and high-temperature applications (Huang et al., 2007).

Antimicrobial Compounds

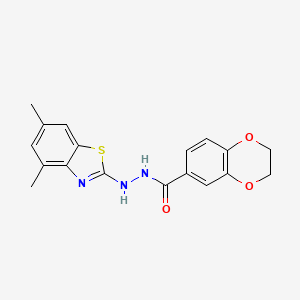

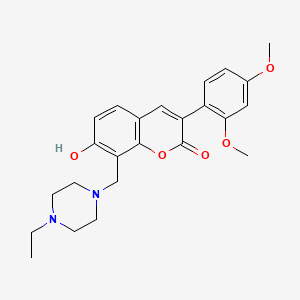

Research into novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety has shown promising antimicrobial properties. These compounds, synthesized via versatile chemical pathways, exhibit significant antibacterial and antifungal activities, highlighting the role of sulfonyl-containing compounds in developing new antimicrobial agents (Darwish et al., 2014).

Synthesis of Sulfur(VI) Fluorides

The design and synthesis of novel reagents for producing sulfur(VI) fluorides demonstrate the chemical versatility of sulfonyl and fluorophenyl groups. These reagents enable the creation of a wide array of aryl fluorosulfates and sulfamoyl fluorides under mild conditions, suggesting applications in synthetic chemistry and potentially in pharmaceuticals (Zhou et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N2O3S/c25-17-7-5-6-16(12-17)13-30-14-22(18-8-1-4-11-21(18)30)34(32,33)15-23(31)29-20-10-3-2-9-19(20)24(26,27)28/h1-12,14H,13,15H2,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSGSMCKCCPMRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC=C3)F)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[Hydroxy(phenyl)methyl]phenyl}acetamide](/img/structure/B2536760.png)

![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2536763.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzylsulfonyl)acetamide](/img/structure/B2536764.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2536768.png)

![N-Pyridin-3-yl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B2536773.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2536776.png)